molecular formula C16H13Cl2NO2 B11299529 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B11299529
M. Wt: 322.2 g/mol
InChI Key: DNMJGVWTXCMAEP-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a bifunctional amine derivative featuring a furan-2-ylmethylamine core substituted with a 5-(2,4-dichlorophenyl)furan-2-yl moiety. This compound is characterized by its dual furan rings and electron-withdrawing 2,4-dichlorophenyl group, which influence its electronic properties and biological interactions. The hydrochloride salt of this compound (CAS: 18240-50-1) has been cataloged with a molecular formula of C₁₁H₁₀Cl₂N₂O·HCl and a molecular weight of 297.6 g/mol . Its synthesis typically involves reductive amination or Schiff base formation, as seen in analogous methanimine derivatives .

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H13Cl2NO2/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2

InChI Key

DNMJGVWTXCMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the amine group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Heterocyclic Moieties

Methanimine Derivatives (Schiff Bases)

1-(Furan-2-yl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fc)

  • Structure : Contains a furan-linked methanimine (C=N) group and a 4-methoxyphenyl-substituted oxadiazole ring.
  • Properties : Exhibits a molecular ion peak at m/z 269 (M+1)+ and IR absorption at 1617 cm⁻¹ (C=N stretch). The methoxy group enhances electron density, improving receptor binding in enzymatic assays .
  • Comparison : Unlike the target compound’s amine (-NH-) linkage, Fc’s Schiff base structure may reduce metabolic stability but enhance π-π stacking interactions in docking studies.

(Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine (SA03) Structure: Features a thiadiazole ring instead of oxadiazole, with a 2,4-dichlorophenyl substituent. Activity: Demonstrated strong α-amylase inhibition (IC₅₀ = 1.2 µM) due to hydrogen bonding from the thiadiazole’s nitrogen atoms and hydrophobic interactions from the dichlorophenyl group .

Antimalarial Analogues

1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine (MMV019918) Structure: Shares the furan-phenyl-methanamine scaffold but substitutes the 2,4-dichlorophenyl group with 4-bromo-2-chlorophenyl and adds a piperidine ring. Activity: Exhibits potent antimalarial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), attributed to the bromine atom’s electron-withdrawing effect and piperidine’s basicity enhancing membrane permeability .

Heterocyclic Variants

1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

  • Structure : Replaces one furan ring with a thiophene (sulfur-containing) group.
  • Properties : Molecular weight 207.29 g/mol ; the thiophene’s sulfur atom increases lipophilicity (logP = 2.1) compared to the target compound’s logP of 3.5 .
  • Comparison : Thiophene’s aromaticity and sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets but reduce aqueous solubility.

Substituent Effects on Bioactivity

Compound Substituents Key Functional Groups Bioactivity (IC₅₀ or Inhibition %) Reference
Target compound 2,4-dichlorophenyl, furans Amine, dichloro Not reported (structural focus)
Fc (Schiff base) 4-methoxyphenyl, oxadiazole C=N, methoxy α-Amylase inhibition: 68% at 10 µM
SA03 (Thiadiazolimine) 2,4-dichlorophenyl, thiadiazole C=N, thiadiazole α-Amylase IC₅₀ = 1.2 µM
MMV019918 (Antimalarial) 4-bromo-2-chlorophenyl, piperidine Amine, bromo P. falciparum IC₅₀ = 0.8 µM
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, Br) enhance receptor binding in enzyme inhibition assays by increasing electrophilicity .
  • Heterocyclic cores (oxadiazole, thiadiazole) improve hydrogen-bonding capacity compared to simple furan-amine structures .
  • Lipophilicity : Thiophene and piperidine substitutions alter logP values, impacting membrane permeability and bioavailability .

Biological Activity

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13Cl2N3O
  • Molecular Weight : 354.25 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were noted to induce apoptosis in a dose-dependent manner, suggesting a potential mechanism for their antitumor effects .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BMEL-82.41Apoptosis induction
Compound CU-9371.20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar furan derivatives have demonstrated activity against ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics such as ciprofloxacin, indicating potential for further development in antimicrobial therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : Many derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain compounds can halt the proliferation of cancer cells by interfering with their cell cycle progression.
  • Antimicrobial Action : The furan moiety is known to enhance the interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Studies

A notable case study involved the evaluation of a derivative compound in a preclinical model of breast cancer. The study reported a significant reduction in tumor size following treatment with the compound, alongside minimal side effects compared to traditional chemotherapeutics .

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